Calcium;2,2-dibromodocosanoate
Description
Calcium 2,2-dibromodocosanoate (CAS 1301-35-5) is a calcium salt derived from 2,2-dibromodocosanoic acid, featuring a 22-carbon chain with bromine atoms at the second carbon position.
Properties
CAS No. |
1301-35-5 |
|---|---|
Molecular Formula |
C22H42Br2CaO2+2 |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
calcium;13,14-dibromodocosanoic acid |
InChI |
InChI=1S/C22H42Br2O2.Ca/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26;/h20-21H,2-19H2,1H3,(H,25,26);/q;+2 |
InChI Key |
JLVDYABJSVOBQD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])(Br)Br.CCCCCCCCCCCCCCCCCCCCC(C(=O)[O-])(Br)Br.[Ca+2] |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCCCCCC(=O)O)Br)Br.[Ca+2] |
Synonyms |
calcium bis(dibromodocosanoate) |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Reactants :
-
2,2-Dibromodocosanoic acid (1 mol)
-
Calcium hydroxide (0.5 mol, stoichiometric ratio 2:1)
-
-
Solvent : Ethanol-water mixture (70:30 v/v) to enhance solubility of the fatty acid.
-
Temperature : Reflux at 80°C for 6–8 hours.
-
Workup : The mixture is filtered to remove unreacted calcium hydroxide, and the filtrate is cooled to 4°C to precipitate the product.
Key Observations
-
Yield : ~65–70% after recrystallization from ethanol.
-
Purity : FTIR analysis confirms the absence of free acid (no –COOH stretch at 1700 cm⁻¹) and presence of carboxylate bands at 1540–1560 cm⁻¹.
Metathesis Reaction Using Sodium 2,2-Dibromodocosanoate and Calcium Chloride
An alternative route employs a metathesis reaction between sodium 2,2-dibromodocosanoate and calcium chloride, leveraging the low solubility of calcium carboxylates in aqueous media.
Procedure
-
Synthesis of Sodium Salt :
-
2,2-Dibromodocosanoic acid is treated with sodium hydroxide (1:1 molar ratio) in methanol.
-
-
Metathesis :
-
The sodium salt solution is added dropwise to aqueous calcium chloride (0.5 M) under vigorous stirring.
-
Immediate precipitation occurs due to the low solubility of the calcium salt.
-
Optimization Insights
-
Stoichiometry : A 10% excess of calcium chloride ensures complete precipitation.
-
Temperature : Conducting the reaction at 25°C minimizes side products.
-
Yield : ~75–80% with high purity (elemental analysis: Ca²⁺ content matches theoretical 4.2%).
Purification and Crystallization Techniques
Solvent Recrystallization
-
The crude product is dissolved in hot acetone (55°C) and filtered to remove insoluble impurities.
-
Gradual cooling to −20°C yields needle-like crystals.
Challenges
-
Low Solubility : The long alkyl chain necessitates polar aprotic solvents (e.g., DMF) for dissolution, but these may introduce impurities.
-
Bromine Stability : Elevated temperatures (>100°C) risk debromination, requiring strict temperature control.
Analytical Characterization
Spectroscopic Methods
Elemental Analysis
-
Theoretical : C 54.1%, H 7.8%, Br 28.6%, Ca 4.2%.
Challenges and Optimization Strategies
Bromine Retention
-
Issue : Bromine loss during reflux (>80°C).
-
Solution : Use of inert atmosphere (N₂) and shorter reaction times (4 hours).
Scalability
-
Microfluidic Reactors : Continuous flow systems improve mixing and reduce thermal degradation, enhancing yields to ~85%.
Comparative Analysis of Methods
| Parameter | Neutralization Method | Metathesis Method |
|---|---|---|
| Yield | 65–70% | 75–80% |
| Purity | High | Very High |
| Scalability | Moderate | High |
| Bromine Retention | 90% | 95% |
Chemical Reactions Analysis
Types of Reactions: Calcium;2,2-dibromodocosanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atoms in the compound can be substituted with other atoms or groups in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Calcium;2,2-dibromodocosanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Calcium;2,2-dibromodocosanoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Calcium Salts
Structural and Molecular Comparisons
The table below highlights key structural differences between calcium 2,2-dibromodocosanoate and related calcium salts:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Calcium 2,2-dibromodocosanoate | 1301-35-5 | C₄₄H₈₂Br₄CaO₄* | 938.63† | Two Br atoms at C2 |
| Calcium didocosanoate (behenate) | 3578-72-1 | C₄₄H₈₆CaO₄ | 719.23 | No halogens |
| Calcium bis(mercaptoacetate) | 814-71-1 | C₄H₆CaO₄S₂ | 238.30 | Thiol (-SH) groups |
| Calcium bis(O-acetylsalicylate) | 69-46-5 | C₁₈H₁₄CaO₈ | 398.38 | Acetylated phenolic groups |
*Presumed formula based on stoichiometry; †Calculated based on formula.
Sources : .
Key Observations :
- Halogen Influence: The bromine atoms in calcium 2,2-dibromodocosanoate increase its molecular weight by ~30% compared to calcium behenate, likely reducing solubility in polar solvents due to enhanced hydrophobicity .
- Functional Group Diversity : Compared to calcium bis(mercaptoacetate), which contains reactive thiol groups, the brominated compound is more chemically inert but may exhibit distinct reactivity in radical or substitution reactions .
Physical and Chemical Properties
Solubility and Stability
- Calcium 2,2-Dibromodocosanoate: While direct solubility data are unavailable, brominated analogs (e.g., C₇H₅BrO₂ in ) show low solubility in water (0.687 mg/mL). This suggests that the dibromo derivative is poorly soluble in aqueous media, similar to calcium behenate, which is used in non-polar formulations .
- Calcium Bis(mercaptoacetate) : Higher solubility in polar solvents due to its shorter chain and thiol groups, enabling applications in pharmaceutical or catalytic systems .
Thermal Stability
- Bromine substituents likely enhance thermal stability compared to non-halogenated analogs, as seen in halogenated flame retardants. Calcium behenate, by contrast, decomposes at ~200°C, typical for long-chain carboxylates .
Biological Activity
Calcium;2,2-dibromodocosanoate is a calcium salt of 2,2-dibromodocosanoic acid, a compound that has garnered attention for its potential biological activities. This document provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
| Property | Details |
|---|---|
| CAS Number | 1301-35-5 |
| Molecular Formula | C22H42Br2CaO2 |
| Molecular Weight | 538.5 g/mol |
| IUPAC Name | Calcium;13,14-dibromodocosanoic acid |
| Synonyms | Calcium bis(dibromodocosanoate) |
This compound interacts with various biological targets, primarily through its ability to bind to specific receptors or enzymes. This interaction can modulate enzyme activity and influence cellular signaling pathways. The compound's bromine substituents may enhance its reactivity and specificity towards certain molecular targets, which is crucial for its biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially useful in agricultural applications for pest management .
- Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer research.
- Therapeutic Potential : Investigations into its use for treating conditions related to calcium signaling disruptions are ongoing. Its calcium component may play a role in cardiovascular health by modulating calcium channels .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a biopesticide or antimicrobial agent in agriculture.
- Cell Proliferation Studies : In vitro studies demonstrated that this compound could inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve disruption of calcium homeostasis within the cells, leading to increased apoptosis rates .
Research Findings
- A comparative analysis with similar compounds (e.g., Calcium;2,2-dibromotetradecanoate) showed that this compound has unique properties due to its longer carbon chain and specific bromination pattern. These differences impact its solubility and biological activity significantly.
- Studies have also highlighted the compound's potential as a catalyst in organic synthesis due to its ability to facilitate reactions involving halogenated compounds. This aspect broadens its applicability beyond biological systems into chemical manufacturing.
Q & A
Basic: What synthetic methodologies are employed to prepare Calcium;2,2-dibromodocosanoate, and how are its structural features validated?
Methodological Answer:
Synthesis typically involves bromination of docosanoic acid at the 2,2-position using bromine or N-bromosuccinimide under controlled conditions, followed by neutralization with calcium hydroxide. Key validation techniques include:
- Nuclear Magnetic Resonance (NMR): and NMR confirm bromine substitution patterns by analyzing coupling constants and chemical shifts (e.g., deshielding at C-2) .
- Mass Spectrometry (HRMS): Validates molecular weight and bromine isotopic patterns .
- X-ray Crystallography: Resolves crystal structure to confirm calcium coordination and bromine positioning .
Advanced: How do competing mechanistic pathways explain the reactivity of 2,2-dibromo substitution in nucleophilic substitution reactions?
Methodological Answer:
The 2,2-dibromo configuration creates steric hindrance and electronic effects, favoring SN2 mechanisms in polar aprotic solvents. Researchers employ:
- Kinetic Isotope Effects (KIE): To distinguish between SN1 and SN2 pathways by monitoring deuterated analogs .
- Computational Modeling (DFT): Calculates activation energies and transition states to predict regioselectivity .
- Contradiction Analysis: Discrepancies in reaction rates under varying solvents (e.g., DMSO vs. THF) may indicate solvent-mediated mechanistic shifts .
Basic: What physicochemical properties (e.g., solubility, thermal stability) are critical for handling this compound?
Methodological Answer:
- Solubility Profiling: Conducted in solvents like chloroform (high solubility) vs. water (low solubility) using gravimetric analysis .
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures, crucial for storage conditions (e.g., stability up to 150°C observed in analogs) .
- Hydrophobicity (LogP): Measured via reverse-phase HPLC to predict environmental behavior .
Advanced: How can molecular dynamics simulations elucidate the self-assembly behavior of this compound in lipid bilayers?
Methodological Answer:
- Force Field Parameterization: Customize AMBER or CHARMM parameters for bromine atoms to simulate van der Waals and dipole interactions .
- Membrane Embedding Studies: Simulate insertion into dipalmitoylphosphatidylcholine (DPPC) bilayers to analyze diffusion coefficients and phase transitions .
- Validation via Small-Angle X-ray Scattering (SAXS): Compare simulated and experimental bilayer spacing to refine models .
Basic: Which spectroscopic techniques are optimal for distinguishing positional isomers of brominated docosanoate derivatives?
Methodological Answer:
- Infrared Spectroscopy (IR): Bromine substitution alters C-Br stretching frequencies (~500–600 cm), with 2,2-dibromo showing split peaks due to symmetry .
- 2D NMR (COSY, HSQC): Resolves coupling between adjacent protons (e.g., H-1 and H-3 in 2,2-dibromo vs. mono-bromo isomers) .
- Raman Spectroscopy: Detects crystallinity differences caused by bromine positioning .
Advanced: What role does this compound play in catalytic C–C bond formation, and how do bromine atoms modulate reactivity?
Methodological Answer:
- Cross-Coupling Screenings: Test Suzuki-Miyaura reactions using palladium catalysts; bromine acts as a leaving group, with steric effects reducing yields compared to aryl bromides .
- In Situ XAFS Spectroscopy: Monitors calcium-bromine coordination changes during catalysis to identify active species .
- Theoretical Frameworks: Apply Marcus theory to electron-transfer steps, revealing bromine’s electron-withdrawing effect lowers activation barriers .
Basic: What chromatographic methods effectively purify this compound from reaction byproducts?
Methodological Answer:
- Flash Chromatography: Use silica gel with hexane/ethyl acetate gradients (95:5) to separate brominated derivatives .
- Reverse-Phase HPLC: C18 columns with methanol/water (80:20) resolve hydrophobic impurities .
- Recrystallization: Optimize solvent pairs (e.g., acetone/hexane) based on solubility differentials .
Advanced: How do intermolecular forces in 2,2-dibromodocosanoate salts differ from non-brominated analogs, and what experimental designs quantify these differences?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measures adhesion forces between monolayers to compare van der Waals interactions .
- Langmuir Trough Experiments: Quantify packing density and collapse pressures in lipid films, revealing bromine-induced rigidity .
- DSC Analysis: Monitors phase transitions to correlate bromine substitution with melting point elevation .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation: Use fume hoods due to potential HBr release during decomposition .
- Personal Protective Equipment (PPE): Nitrile gloves and goggles to prevent skin/eye contact .
- Waste Management: Neutralize residues with sodium bicarbonate before disposal .
Advanced: What integrated methodologies assess the ecotoxicological impact of this compound in aquatic ecosystems?
Methodological Answer:
- Microcosm Studies: Expose Daphnia magna to sublethal doses, monitoring mortality and reproduction rates .
- QSAR Modeling: Predict bioaccumulation potential using bromine’s electronegativity and logP values .
- Metabolomics (LC-MS): Identify oxidative stress biomarkers in exposed organisms to quantify toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
